1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene
Overview
Description
1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene is an organic compound belonging to the family of bromobenzene derivatives. This compound is characterized by the presence of a benzyloxyethoxy group attached to a bromofluorobenzene core. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-fluorophenol and 2-(benzyloxy)ethanol.
Etherification: The 2-bromo-4-fluorophenol undergoes etherification with 2-(benzyloxy)ethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzyloxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dehalogenated or reduced benzyloxy compounds.
Scientific Research Applications
1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and signaling pathways. The presence of the benzyloxyethoxy group and the bromine atom allows for selective binding to target proteins, influencing their function and activity.
Comparison with Similar Compounds
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene: Lacks the fluorine atom, resulting in different reactivity and binding properties.
1-(2-(Benzyloxy)ethoxy)-4-fluorobenzene: Lacks the bromine atom, affecting its nucleophilic substitution reactions.
1-(2-(Benzyloxy)ethoxy)-2-chloro-4-fluorobenzene: Contains a chlorine atom instead of bromine, leading to variations in chemical reactivity.
Uniqueness: 1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene is unique due to the combination of the benzyloxyethoxy group, bromine, and fluorine atoms. This unique structure imparts specific chemical properties, making it valuable for targeted chemical reactions and research applications.
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(2-phenylmethoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO2/c16-14-10-13(17)6-7-15(14)19-9-8-18-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKPEUXSFSOAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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